6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid
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Overview
Description
6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid is a complex organic compound with a unique structure that includes a furochromenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid typically involves multiple steps. The starting materials often include 2,3,5-trimethylfurochromenone and hexanoic acid derivatives. The key steps in the synthesis include:
Acylation: The furochromenone core undergoes acylation with an appropriate acyl chloride to introduce the acetyl group.
Amidation: The acylated intermediate is then reacted with hexanoic acid derivatives to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)-N-[3-(2-oxo-1-pyrrolidinyl)propyl]acetamide
- 6-Ethyl-2,3,5-trimethyl-7H-furo[3,2-g]chromen-7-one
- 3-(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
Uniqueness
6-{[(2,3,5-trimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}hexanoic acid is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C22H25NO6 |
---|---|
Molecular Weight |
399.4 g/mol |
IUPAC Name |
6-[[2-(2,3,5-trimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]hexanoic acid |
InChI |
InChI=1S/C22H25NO6/c1-12-14(3)28-18-11-19-16(9-15(12)18)13(2)17(22(27)29-19)10-20(24)23-8-6-4-5-7-21(25)26/h9,11H,4-8,10H2,1-3H3,(H,23,24)(H,25,26) |
InChI Key |
UCIXHMWSUJUCSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(OC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCCCCC(=O)O)C)C |
Origin of Product |
United States |
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